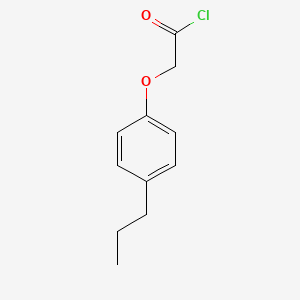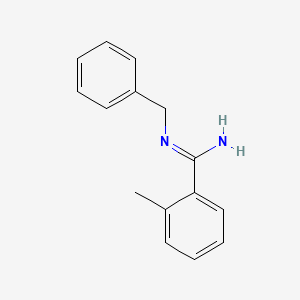
(4-Propylphenoxy)-acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Propylphenoxy)acetyl chloride is an organic compound with the molecular formula C11H13ClO2. It is a yellow liquid at room temperature and is primarily used in organic synthesis. This compound is known for its reactivity due to the presence of both an acetyl chloride group and a phenoxy group, making it a valuable intermediate in the synthesis of various chemical products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(4-Propylphenoxy)acetyl chloride can be synthesized through the reaction of 2-(4-propylphenoxy)acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the formation of 2-(4-propylphenoxy)acetyl chloride along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods
In an industrial setting, the production of 2-(4-propylphenoxy)acetyl chloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Propylphenoxy)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, 2-(4-propylphenoxy)acetyl chloride hydrolyzes to form 2-(4-propylphenoxy)acetic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic or neutral conditions.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
2-(4-Propylphenoxy)acetic acid: Formed by hydrolysis.
2-(4-Propylphenoxy)ethanol: Formed by reduction.
Aplicaciones Científicas De Investigación
2-(4-Propylphenoxy)acetyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Medicinal Chemistry: For the development of new drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: In the synthesis of polymers and advanced materials with specific properties.
Biological Studies: As a reagent for modifying biomolecules and studying their interactions
Mecanismo De Acción
The mechanism of action of 2-(4-propylphenoxy)acetyl chloride primarily involves its reactivity towards nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and thiols. This reactivity allows it to form various derivatives, which can then interact with biological targets or be used in further chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Isopropylphenoxy)acetyl chloride
- 2-(4-Methylphenoxy)acetyl chloride
- 2-(4-Ethylphenoxy)acetyl chloride
Uniqueness
2-(4-Propylphenoxy)acetyl chloride is unique due to the presence of the propyl group on the phenoxy ring, which can influence its reactivity and the properties of the derivatives formed. Compared to similar compounds with different alkyl groups, the propyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C11H13ClO2 |
|---|---|
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
2-(4-propylphenoxy)acetyl chloride |
InChI |
InChI=1S/C11H13ClO2/c1-2-3-9-4-6-10(7-5-9)14-8-11(12)13/h4-7H,2-3,8H2,1H3 |
Clave InChI |
XYCLORUFDCDVAG-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)OCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B14112996.png)
![7-Methyl-7-azabicyclo[2.2.1]heptane-2-thiol](/img/structure/B14113017.png)
![4-[(2-Methoxyethoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14113024.png)
![(3R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B14113027.png)
![8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/structure/B14113031.png)


![methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14113055.png)

![N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/structure/B14113060.png)

![(3aS,3bR,5aS,9aS,9bS,11aS)-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate](/img/structure/B14113062.png)
![1-(benzylthio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14113064.png)
